2-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a fused bicyclic pyrazole-pyrazine core. The structure includes a 3,4-dimethylphenyl substituent at position 2 and a 4-ethenylbenzyl group at position 3.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[(4-ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-4-18-6-8-19(9-7-18)15-25-11-12-26-22(23(25)27)14-21(24-26)20-10-5-16(2)17(3)13-20/h4-14H,1,15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXRGAXQPMKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethylphenyl)-5-[(4-ethenylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No: 5667-74-3) is a pyrazolo derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potential.
The compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N5O3 |
| Molecular Weight | 337.33 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 423.7 °C |
| LogP | 3.3056 |
These properties suggest a moderate lipophilicity, which is often correlated with membrane permeability and bioavailability.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit a broad spectrum of anticancer activities. In particular, studies have evaluated the efficacy of similar compounds against various human cancer cell lines. For instance:
Antimicrobial and Antiviral Properties
Pyrazole compounds are also recognized for their antimicrobial and antiviral activities. The structural features of pyrazolo derivatives often correlate with their ability to interact with biological macromolecules:
- Mechanism : Many pyrazoles act by inhibiting enzymes or disrupting cellular processes in pathogens.
- Case Studies : Although specific studies on this compound's antimicrobial activity are scarce, related pyrazole derivatives have demonstrated effectiveness against various bacterial strains and viruses .
Enzyme Inhibition
A notable area of research involves the inhibition of specific kinases by pyrazole derivatives:
- Protein Kinase Inhibition : Some studies have focused on the inhibition of CDK2/cyclin E and Abl kinases. However, it was noted that none of the newly synthesized compounds in related studies showed effective inhibition of these kinases .
The biological activity of this compound is likely mediated through several mechanisms:
- Interference with Cell Signaling Pathways : By modifying signal transduction pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Targeting specific enzymes critical for cancer cell survival or microbial growth.
- Interaction with DNA/RNA : Potentially affecting nucleic acid synthesis or function.
Conclusion and Future Directions
While the biological activity of this compound shows promise based on its structural analogs and related compounds, further research is necessary to elucidate its specific mechanisms and therapeutic potential. Future studies should focus on:
- Comprehensive in vitro and in vivo evaluations to assess efficacy across various disease models.
- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
- Exploration of combination therapies that could enhance its effectiveness against resistant strains or tumors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with closely related derivatives:
*Calculated based on molecular formula (C24H23N3O).
Key Findings:
Electronic Effects :
- The target compound lacks electron-withdrawing groups (e.g., Cl in Analog 1), making it less polar but more lipophilic than chlorinated analogs .
- The ethenyl group in the target compound may enhance π-stacking interactions in biological systems compared to methoxy or ethoxy substituents .
Biological Activity :
- Pyrazolo[1,5-a]pyrazin-4-ones are associated with diverse bioactivities, including kinase inhibition and antimicrobial effects .
- Analogs with chlorophenyl groups (e.g., Analog 1) exhibit improved binding to hydrophobic enzyme pockets due to Cl’s electronegativity .
- The 3,4-dimethylphenyl group in the target compound may confer selectivity in targeting receptors sensitive to steric bulk .
Synthetic Accessibility: Analog 1 and similar derivatives are synthesized via cyclization of pyrazolo-oxazinones with amines, a method adaptable to the target compound . The ethenylbenzyl substituent in the target compound may require specialized coupling agents (e.g., Pd-catalyzed cross-coupling) for introduction .
Thermodynamic Stability :
- Crystallographic data for Analog 1 reveals a screw-boat conformation in the pyrazine ring, stabilized by C–H⋯O interactions . Similar stabilization is expected for the target compound.
Research Implications
- Structure-Activity Relationship (SAR) : Substituting the ethenyl group with polar moieties (e.g., -OH, -COOH) could optimize solubility without compromising activity.
- Synthetic Challenges : Efficient introduction of the ethenylbenzyl group requires optimization to avoid side reactions, such as polymerization of the ethenyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
